5-Benzylhydantoin
Overview
Description
5-Benzylhydantoin, also known as 5-(phenylmethyl)-2,4-imidazolidinedione, is an organic compound belonging to the hydantoin family. It is characterized by a benzyl group attached to the nitrogen atom at the 5-position of the hydantoin ring. This compound has garnered interest due to its diverse applications in pharmaceuticals, agriculture, and chemical research.
Mechanism of Action
Target of Action
5-Benzylhydantoin primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a central role in signal transduction pathways, regulating cell division and differentiation .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This interaction prevents the autophosphorylation of EGFR, a crucial step in the activation of the receptor . By inhibiting EGFR, this compound disrupts the signal transduction pathways regulated by this receptor, leading to changes in cellular processes such as cell division and differentiation .
Biochemical Pathways
The inhibition of EGFR by this compound affects several downstream biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and differentiation .
Pharmacokinetics
It is known that the compound is a substrate-dependent enzyme, and its activity and stereoselectivity towards 5-monosubstituted hydantoins can vary significantly with the type of substrate and the source of the enzyme .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation, particularly in cells where EGFR is overexpressed or aberrantly activated, such as in certain types of cancer cells . In addition to its antiproliferative effects, this compound also induces DNA damage in cells . This compound and other synthesized 5-benzylidene hydantoin derivatives increase p53 levels, suggesting a dual mechanism of action .
Action Environment
The activity of this compound can be influenced by environmental factors such as pH and temperature . For instance, this drug has been found to work best in acidic environments (pH 4) and at high concentrations (1mM)
Biochemical Analysis
Biochemical Properties
5-Benzylhydantoin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial growth, making it useful in the treatment of infections caused by bacteria such as Salmonella typhi . The nature of these interactions is largely due to the structure of this compound, which allows it to bind to specific sites on these biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to have antiproliferative activity on the human lung adenocarcinoma A549 cell line . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to inhibit EGFR autophosphorylation and induce DNA damage in A549 cells .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It has been reported to be a substrate for hydantoinase, an enzyme involved in the hydrolysis of hydantoins . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by specific transporters or binding proteins . Detailed information on its localization or accumulation is currently lacking and warrants further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Benzylhydantoin can be synthesized through several methods, including:
Bucherer-Bergs Reaction: This classical method involves the reaction of benzylamine with potassium cyanate and carbon dioxide under aqueous conditions to form this compound.
Isocyanate Route: Another approach involves the reaction of benzyl isocyanate with urea derivatives.
Biltz-Type Synthesis: This method involves the cyclization of N-benzylurea with glyoxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the Bucherer-Bergs reaction due to its simplicity and high yield. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure optimal product formation .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of strong acids or bases to yield benzylamine and glyoxylic acid.
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form benzylhydantoin derivatives.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as halides or amines under mild conditions.
Major Products:
Hydrolysis: Benzylamine and glyoxylic acid.
Oxidation: Benzylhydantoin derivatives.
Substitution: Various substituted benzylhydantoins.
Scientific Research Applications
5-Benzylhydantoin has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Methylhydantoin: Similar structure but with a methyl group instead of a benzyl group.
5,5-Dimethylhydantoin: Contains two methyl groups at the 5-position.
5-Ethyl-5-methylhydantoin: Contains both ethyl and methyl groups at the 5-position.
Uniqueness: 5-Benzylhydantoin is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific bacterial enzymes and weakly interact with AMPA receptors sets it apart from other hydantoin derivatives .
Properties
IUPAC Name |
5-benzylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOMTIHROGSFTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874065 | |
Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-82-3 | |
Record name | 5-(Phenylmethyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3530-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3530-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3530-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(phenylmethyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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